![molecular formula C18H18N2O4S B2975002 (2S)-3-(1H-Indol-3-YL)-2-(3-methylbenzenesulfonamido)propanoic acid CAS No. 85979-23-3](/img/structure/B2975002.png)
(2S)-3-(1H-Indol-3-YL)-2-(3-methylbenzenesulfonamido)propanoic acid
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Overview
Description
(2S)-3-(1H-Indol-3-YL)-2-(3-methylbenzenesulfonamido)propanoic acid, also known as IND-3 or INDIGO-3, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. IND-3 is a derivative of indole-3-acetic acid (IAA), a naturally occurring plant hormone that has been shown to have anti-cancer and anti-inflammatory effects. In
Mechanism of Action
The mechanism of action of (2S)-3-(1H-Indol-3-YL)-2-(3-methylbenzenesulfonamido)propanoic acid is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cancer cell growth and inflammation. Specifically, (2S)-3-(1H-Indol-3-YL)-2-(3-methylbenzenesulfonamido)propanoic acid has been shown to inhibit the activity of the enzyme AKR1C3, which is involved in the synthesis of androgens and estrogen. This inhibition leads to a decrease in the levels of these hormones, which can slow the growth of hormone-sensitive cancers such as breast and prostate cancer.
Biochemical and Physiological Effects:
(2S)-3-(1H-Indol-3-YL)-2-(3-methylbenzenesulfonamido)propanoic acid has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, (2S)-3-(1H-Indol-3-YL)-2-(3-methylbenzenesulfonamido)propanoic acid has been shown to have antioxidant properties, which can help protect cells from oxidative damage. (2S)-3-(1H-Indol-3-YL)-2-(3-methylbenzenesulfonamido)propanoic acid has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using (2S)-3-(1H-Indol-3-YL)-2-(3-methylbenzenesulfonamido)propanoic acid in lab experiments is its low toxicity. (2S)-3-(1H-Indol-3-YL)-2-(3-methylbenzenesulfonamido)propanoic acid has been shown to be well-tolerated in animal studies, with no significant adverse effects reported. However, one limitation of using (2S)-3-(1H-Indol-3-YL)-2-(3-methylbenzenesulfonamido)propanoic acid is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for research on (2S)-3-(1H-Indol-3-YL)-2-(3-methylbenzenesulfonamido)propanoic acid. One area of interest is the development of more efficient synthesis methods to improve the yield of (2S)-3-(1H-Indol-3-YL)-2-(3-methylbenzenesulfonamido)propanoic acid. Another area of interest is the investigation of the potential of (2S)-3-(1H-Indol-3-YL)-2-(3-methylbenzenesulfonamido)propanoic acid as a treatment for other types of cancer, such as lung and ovarian cancer. Additionally, further research is needed to fully understand the mechanism of action of (2S)-3-(1H-Indol-3-YL)-2-(3-methylbenzenesulfonamido)propanoic acid and its potential as a treatment for neurodegenerative diseases.
Synthesis Methods
The synthesis of (2S)-3-(1H-Indol-3-YL)-2-(3-methylbenzenesulfonamido)propanoic acid involves the reaction of 3-methylbenzenesulfonyl chloride with 1H-indole-3-carboxylic acid in the presence of a base such as triethylamine. The resulting intermediate is then treated with L-serine to yield (2S)-3-(1H-Indol-3-YL)-2-(3-methylbenzenesulfonamido)propanoic acid. The overall yield of this method is approximately 40%.
Scientific Research Applications
(2S)-3-(1H-Indol-3-YL)-2-(3-methylbenzenesulfonamido)propanoic acid has been the subject of several studies due to its potential therapeutic properties. It has been shown to have anti-cancer effects in various types of cancer, including breast, prostate, and colon cancer. (2S)-3-(1H-Indol-3-YL)-2-(3-methylbenzenesulfonamido)propanoic acid has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
properties
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[(3-methylphenyl)sulfonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-12-5-4-6-14(9-12)25(23,24)20-17(18(21)22)10-13-11-19-16-8-3-2-7-15(13)16/h2-9,11,17,19-20H,10H2,1H3,(H,21,22)/t17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUFTDKKOHIRFP-KRWDZBQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-(1H-indol-3-yl)-2-[(3-methylphenyl)sulfonylamino]propanoic acid |
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